molecular formula C17H16FNO4S2 B2785911 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 2097912-85-9

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2785911
CAS No.: 2097912-85-9
M. Wt: 381.44
InChI Key: YUZAILLYPICDNU-UHFFFAOYSA-N
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Description

3-Fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide (CAS 2097912-85-9) is a synthetically engineered organic compound with a molecular formula of C17H16FNO4S2 and a molecular weight of 381.44 g/mol . This chemical belongs to the important class of sulfonamide-containing compounds, which are characterized by the presence of the sulfonamide functional group (-SO2NH-) . Sulfonamides are renowned for their broad pharmacological activities and have been used for decades as key scaffolds in medicinal chemistry . The mechanism of action for antibacterial sulfonamides, such as sulfamethazine and sulfadiazine, involves the inhibition of the bacterial enzyme dihydropteroate synthase . This enzyme is essential for the synthesis of folate, a critical vitamin for bacterial cell growth and division. By competitively mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folic acid production, leading to the starvation and inhibition of susceptible bacteria . The specific structure of this compound, which incorporates both furan and thiophene heterocyclic rings, suggests potential for enhanced and unique interactions with biological targets. These structural features make it a promising candidate for use as a biochemical tool in antibacterial research , enzyme inhibition studies , and as a lead compound in the design and development of novel therapeutic agents . This product is intended for non-human research applications only. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-22-17-5-4-13(9-15(17)18)25(20,21)19-10-14(12-6-8-24-11-12)16-3-2-7-23-16/h2-9,11,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZAILLYPICDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide, with the CAS number 2097912-85-9, is a complex organic compound characterized by its unique structural features, including a sulfonamide group, furan and thiophene rings, and a methoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C17H16FNO4S2C_{17}H_{16}FNO_{4}S_{2} with a molecular weight of 381.44 g/mol. Its structure is significant as it combines various functional groups known for diverse biological activities.

PropertyValue
Molecular FormulaC17H16FNO4S2C_{17}H_{16}FNO_{4}S_{2}
Molecular Weight381.44 g/mol
CAS Number2097912-85-9

The biological activity of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group may confer antibacterial properties, while the furan and thiophene rings are often associated with anticancer and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety in this compound may inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Preliminary studies suggest that derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The structural components of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide suggest potential anticancer activity. Compounds featuring furan and thiophene rings are known to exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in several studies. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : A recent investigation into the anticancer properties of thiophene-containing compounds showed that they could significantly reduce cell viability in human breast cancer cell lines (MCF-7). The study suggested that these compounds activate apoptotic pathways, leading to increased cancer cell death .
  • Inflammation Modulation : Research published in Pharmaceutical Research indicated that furan-based compounds can effectively inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Benzene-sulfonamide with 3-fluoro and 4-methoxy substituents.
  • Side Chain : Ethyl group bridging furan-2-yl (oxygen-containing) and thiophen-3-yl (sulfur-containing) heterocycles.
Analog 1: 2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-Methylthiophene-3-Sulfonamide ()
  • Core : Thiophene-sulfonamide with 1,2,4-oxadiazole and 4-fluorophenyl substituents.
  • Key Differences : Incorporates an oxadiazole ring (two nitrogens, one oxygen) instead of furan/thiophene. The oxadiazole enhances metabolic stability but reduces conformational flexibility compared to the target compound’s ethyl-linked heterocycles .
Analog 2: 3-Chloro-N-(Furan-3-ylmethyl)-4-Methoxy-N-(Thiophen-2-ylmethyl)Benzenesulfonamide ()
  • Core : Benzene-sulfonamide with 3-chloro and 4-methoxy substituents.
  • Side Chain : Dual methylene-linked furan-3-yl and thiophen-2-yl groups.
  • Key Differences : Chloro substituent (stronger electron-withdrawing than fluoro) and altered substitution positions on furan/thiophene (3-yl vs. 2-yl). This increases lipophilicity and may affect target binding selectivity .
Analog 3: 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ()
  • Core : Benzamide (instead of sulfonamide) with 4-fluoro substitution.
  • Side Chain : Thienylidene group fused with a dihydrothiophene ring.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Electron Effects -I (fluoro), +M (methoxy) -I (fluoro, oxadiazole) -I (chloro), +M (methoxy)
Lipophilicity (LogP) Moderate (heterocyclic S/O) High (oxadiazole, fluorophenyl) Higher (chloro, thiophene)
Acidity (pKa) ~10 (sulfonamide) ~9.5 (thiophene-sulfonamide) ~10.2 (chloro-sulfonamide)
  • Key Insight: The target compound’s methoxy group improves solubility relative to Analog 2’s chloro substituent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate formation : React 4-methoxybenzenesulfonyl chloride with a furan- and thiophene-containing amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone .

Functionalization : Introduce the fluorine moiety via electrophilic aromatic substitution or halogen exchange, using fluorinating agents like Selectfluor™ in aprotic solvents (e.g., DMF or acetonitrile) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • 1H/13C NMR : Assign peaks for sulfonamide (δ ~3.1 ppm for CH2 groups), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay models?

  • Methodological Answer :

Orthogonal Assays : Validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .

Solubility/Permeability : Adjust DMSO concentrations (<1% v/v) or use PEG-based formulations to mitigate false negatives in cell-based assays .

SAR Studies : Systematically modify substituents (e.g., methoxy → ethoxy, thiophene → phenyl) to identify critical pharmacophores .

Q. What experimental strategies elucidate the compound’s interaction mechanism with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on sulfonamide-thiophene interactions .
  • Site-Directed Mutagenesis : Engineer target proteins (e.g., carbonic anhydrase) to validate key residue contributions .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Fluorination at specific positions (e.g., para to methoxy) enhances resistance to oxidative metabolism .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to improve oral bioavailability .
  • ADME Profiling : Calculate logP (e.g., ~2.5 via shake-flask method) and plasma protein binding (equilibrium dialysis) to predict distribution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar). Note that sulfonamides often exhibit pH-dependent solubility; adjust with buffers (e.g., PBS pH 7.4) .
  • Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies (e.g., δD = 18 MPa1/2, δP = 10 MPa1/2) .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Incubate at pH 2 (simulated gastric fluid) and pH 7.4 (blood), monitoring degradation via HPLC. Include antioxidants (e.g., ascorbic acid) to prevent sulfonamide oxidation .
  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks; use argon/vacuum sealing to prevent hydrolysis .

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